1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core with chloro, ethyl, and methyl substituents at positions 1, 2, and 3, respectively, and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research . Its synthesis typically involves condensation reactions of benzimidazole precursors with substituted acetonitriles or esters, followed by purification via HPLC or recrystallization .
Properties
IUPAC Name |
1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-3-10-9(2)11(8-17)15-18-12-6-4-5-7-13(12)19(15)14(10)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVNULUGUFZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chloroethyl and methyl-substituted anilines, which undergo cyclization in the presence of a suitable catalyst and solvent . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 1 undergoes nucleophilic displacement with amines, thiols, and alkoxides.
Key Reactions:
-
Amine Substitution: Reacting with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) yields amino derivatives. For example:
Yields exceed 85% under reflux (80–100°C, 6–12 hrs) . -
Thiol Substitution: Treatment with sodium hydrosulfide (NaSH) in ethanol produces the thiol analog (1-SH) in 70–75% yield .
Table 1: Substitution Reactions
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 8 hrs | 1-NHCH₃ | 88 | |
| Piperidine | THF, 70°C, 6 hrs | 1-NC₅H₁₀ | 92 | |
| NaSH | EtOH, reflux | 1-SH | 73 |
Cyano Group Transformations
The carbonitrile group at position 4 participates in hydrolysis, reduction, and cycloaddition reactions.
Key Reactions:
-
Hydrolysis: Acidic (HCl/H₂O) or basic (KOH/EtOH) hydrolysis converts the cyano group to a carboxylic acid or amide:
(90% yield with H₂SO₄, 120°C) . -
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine (-CH₂NH₂) .
Table 2: Cyano Group Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acid Hydrolysis | H₂SO₄, 120°C | -COOH | 90 | |
| Catalytic Hydrogenation | H₂, Pd-C, EtOH | -CH₂NH₂ | 82 |
Alkyl Side Chain Modifications
The ethyl and methyl groups undergo oxidation and functionalization:
-
Ethyl Oxidation: KMnO₄ in acidic medium oxidizes the ethyl group to a carboxylic acid (-CH₂COOH) .
-
Methyl Halogenation: Radical bromination (NBS, AIBN) introduces bromine at the methyl group .
Table 3: Alkyl Chain Reactions
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | -CH₂COOH | 65 | |
| Bromination | NBS, AIBN | -CH₂Br | 58 |
Cyclization and Heterocycle Formation
The core pyridobenzimidazole system facilitates cyclization with dicarbonyl compounds or maleic anhydride:
-
Pyrimidine Fusion: Condensation with ethyl acetoacetate forms pyrimido[1,2-a]benzimidazole derivatives (95% yield, ZnO@SO₃H catalyst) .
-
Pyrrole Formation: Reaction with hydrazonoyl halides yields pyrrolo[1,2-a]benzimidazoles .
Table 4: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | ZnO@SO₃H, 100°C | Pyrimidine-fused | 95 | |
| Hydrazonoyl chloride | Et₃N, DCM | Pyrrolobenzimidazole | 78 |
Stability and Reaction Optimization
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential pharmacological properties, particularly as an analgesic and anti-inflammatory agent. Recent studies have shown that derivatives of benzimidazole, including those related to 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit significant activity against cyclooxygenase enzymes (COX), which are key targets in pain and inflammation management. For instance, compounds synthesized from this class have demonstrated notable inhibition rates against COX-2, suggesting their potential utility in treating inflammatory conditions .
Table 1: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 78.68 | |
| Compound B | Analgesic Activity | Significant | |
| Compound C | Anti-inflammatory | Notable |
Synthesis of Novel Derivatives
The synthesis of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been explored as a precursor for various novel derivatives. These derivatives have been synthesized through multiple reactions including nucleophilic substitutions and cyclization processes. The versatility in its chemical reactivity allows for the development of compounds with tailored biological activities. For example, reactions involving this compound have led to the formation of pyrido[1,2-a]benzimidazoles that are being studied for their anticancer properties .
Case Study: Synthesis Pathway
A notable synthesis pathway involves the reaction of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole with various amines to produce substituted derivatives that exhibit enhanced biological activities. This approach has been documented to yield compounds with significant cytotoxicity against cancer cell lines .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique structural characteristics may contribute to the development of advanced materials such as organic semiconductors or photovoltaic devices. The incorporation of heterocycles into polymer matrices can enhance the thermal and electrical properties of materials used in electronic applications.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The ethyl group in the target compound is replaced with bulkier (e.g., butyl in ) or functionalized (e.g., 2-chloroethyl in ) groups in analogues, altering steric and electronic profiles.
- Synthetic Efficiency : Yields vary significantly (52–93%) based on substituent complexity. For example, 3v (90% yield) with a simple benzyl group is easier to synthesize than 3u (52% yield), which contains a pyridinylbenzyl moiety .
- Purification : Recrystallization from EtOH/DMF is common for derivatives with aromatic substituents, while HPLC is used for polar or complex analogues .
Key Observations :
- The hydroxyethyl group in introduces polarity, likely reducing logP.
Critical Analysis of Substituent Effects
Position 1 Modifications: Chloro vs. Oxo: Chloro at position 1 (target compound) may enhance stability and electrophilicity compared to oxo derivatives (e.g., 3a), which are more polar and prone to hydrogen bonding . Amino Groups: Replacement of chloro with aminoethyl or piperazinyl groups (e.g., ) introduces nucleophilic sites, enabling interactions with biological targets like DNA or enzymes.
Position 2 Modifications: Ethyl vs. Aromatic Groups: Ethyl (target compound) provides moderate steric bulk, while aromatic substituents (e.g., 4-Cl-Bn in 3a) enhance π-π stacking with protein binding pockets . Chloroethyl vs.
Position 3 Consistency :
- The methyl group at position 3 is conserved across most analogues, suggesting its role in maintaining planar geometry and minimizing steric hindrance .
Biological Activity
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CEMB) is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
CEMB has the following chemical characteristics:
- Molecular Formula : C15H12ClN3
- Molecular Weight : 241.68 g/mol
- CAS Number : 121105-78-0
The compound's structure includes a pyrido-benzimidazole core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
CEMB has shown promising anticancer properties in various studies. For instance:
- A study indicated that CEMB inhibited cell proliferation in several cancer cell lines, including A431 vulvar epidermal carcinoma cells. The compound demonstrated significant effects on cell migration and invasion, suggesting a potential application in cancer therapy .
The biological activity of CEMB can be attributed to its ability to interfere with cellular signaling pathways. It has been noted that compounds containing the benzimidazole moiety often modulate:
- Cell Cycle Regulation : CEMB may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Inhibition of Kinases : Similar compounds have been reported to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes including proliferation and apoptosis .
Study on Antitumor Effects
A recent case study explored the effects of CEMB on tumor growth in vivo. Mice treated with CEMB showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors, indicating effective antitumor activity .
Evaluation of Toxicity
Another study assessed the toxicity profile of CEMB. The compound was administered at varying doses to evaluate its safety. Results indicated that while CEMB exhibited potent anticancer effects, it also had dose-dependent toxicity on normal cells. Further investigations are required to optimize dosing regimens for clinical applications .
Comparative Biological Activity
A comparative analysis of CEMB with other similar compounds reveals its unique position in terms of biological efficacy:
| Compound Name | Anticancer Activity | Mechanism of Action | Toxicity Profile |
|---|---|---|---|
| CEMB | High | GSK-3 inhibition | Moderate |
| Compound A | Moderate | Apoptosis induction | Low |
| Compound B | High | Cell cycle arrest | High |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrido[1,2-a]benzimidazole core in derivatives like 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
Methodological Answer: The pyrido[1,2-a]benzimidazole scaffold is typically synthesized via multicomponent reactions (MCRs) or tandem annulation. For example:
- Multicomponent Approach : Reacting heterocyclic ketene aminals with malononitrile and aldehydes in a one-pot procedure under mild conditions yields substituted pyrido-benzimidazoles. Precipitation from the reaction medium simplifies purification .
- Tandem Annulation : Using (1H-benzimidazol-2-yl)(phenyl)methanone with ethyl 4-bromobut-2-enoate generates the fused ring system, followed by functionalization (e.g., chlorination, alkylation) .
Q. Key Considerations :
- Solvent choice (e.g., DMF for nucleophilic substitutions, ethanol/water for recrystallization).
- Catalytic conditions (acid/base or thermal activation).
Q. How is the structural integrity of 1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile validated experimentally?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., δH ~8.6 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- IR Spectroscopy : Nitrile stretches (~2220–2230 cm) and carbonyl bands (~1620–1700 cm) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] within 1 ppm error) confirms molecular formula .
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry (e.g., bond lengths and angles in the fused ring system) .
Data Cross-Validation : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts).
Q. What safety protocols are critical when handling chlorinated pyrido-benzimidazole derivatives in the laboratory?
Methodological Answer:
- Storage : Tightly sealed containers in cool, dry, ventilated areas away from ignition sources .
- Handling : Use PPE (gloves, lab coat, goggles), avoid dust generation, and work in fume hoods to minimize inhalation .
- Spill Management : Absorb with inert material (e.g., silica gel), dispose via approved hazardous waste channels .
- Incompatibilities : Avoid strong oxidizers and bases that may degrade the nitrile or chloro groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing chloro substituents at the 1-position of pyrido-benzimidazole derivatives?
Methodological Answer:
- Chlorination Agents : Use POCl or SOCl under reflux (e.g., 3 h at 110°C) for electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity by stabilizing intermediates .
- Temperature Control : Gradual heating prevents decomposition; monitor via TLC or in situ spectroscopy.
- Work-Up : Neutralize excess reagent with NaCO, followed by recrystallization (dioxane/ethanol) to isolate pure product .
Case Study : Substitution of hydroxyl groups with chlorine using POCl achieved 85% yield in pyrido-benzimidazole derivatives .
Q. How should conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for structurally complex derivatives?
Methodological Answer:
Q. What strategies are effective for designing pyrido-benzimidazole derivatives with enhanced bioactivity (e.g., antineoplastic effects)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Biological Assay Design :
- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination .
- Target Identification : Screen against kinase panels or GABA-A receptors via radioligand binding assays .
Case Study : 1-Bis(2-chloroethyl)amino derivatives showed potent antineoplastic activity via DNA alkylation .
Q. How can researchers address low solubility of pyrido-benzimidazole carbonitriles in aqueous assay media?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Convert nitriles to carboxylic acids via hydrolysis for salt formation .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. Table 1. Representative Synthetic Conditions for Pyrido-Benzimidazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
